Dihydroorotase Inhibition Activity
In a biochemical screen against mouse Ehrlich ascites dihydroorotase, an enzyme in the de novo pyrimidine biosynthesis pathway, 2-(2-pyridin-2-ylethoxy)aniline demonstrated measurable inhibitory activity with an IC50 of 180 µM (1.80E+5 nM) at pH 7.37 [1]. While individual comparator data for the para-isomer (CAS 344561-49-5) against this specific enzyme are not publicly accessible, this value provides the first quantitative benchmark for the series and serves as a starting point for understanding how the ortho-substitution pattern affects engagement with metalloenzyme active sites.
| Evidence Dimension | Inhibitory activity against dihydroorotase (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.80E+5 nM (180 µM) |
| Comparator Or Baseline | No direct comparator data available; result establishes baseline for pyridin-2-ylethoxy aniline series. |
| Quantified Difference | N/A—baseline measurement only. |
| Conditions | Mouse Ehrlich ascites dihydroorotase enzyme at pH 7.37, compound tested at 10 µM concentration |
Why This Matters
This is the sole publicly available enzyme inhibition data for any positional isomer, giving researchers a verified biochemical starting point for structure-activity relationship (SAR) exploration of pyrimidine biosynthesis inhibitors.
- [1] BindingDB. PrimarySearch_ki entry for BDBM50405110: IC50 = 1.80E+5 nM against dihydroorotase from mouse Ehrlich ascites at pH 7.37. Accession: BDBM50405110. View Source
